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Isoglobotriaose-β-N(Acetyl)-Propargyl

Cat. No.: B1165431
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Description

Contextualization of Modified Oligosaccharides in Glycobiology Research

Oligosaccharides were once considered merely as sources of energy or structural materials. However, the rise of glycobiology has revealed their critical roles in a vast array of biological events, including cell-to-cell communication, signal transduction, immune responses, and pathogen recognition. frontiersin.org The inherent complexity of glycans and the fact that their biosynthesis is not directly template-driven like that of proteins or nucleic acids presented significant challenges to their study. nih.gov

To overcome these hurdles, researchers have developed methods to synthesize modified oligosaccharides. These synthetic molecules act as powerful tools to investigate glycan function. nih.gov By introducing specific chemical modifications, such as reactive handles or reporter groups, scientists can track, visualize, and isolate glycans and their binding partners. This approach, often termed glycoengineering, allows for the precise study of glycan interactions in their native environments, which would be difficult to achieve by observing the natural, unmodified molecules alone. nih.govoup.com The ability to create custom-designed glycans has become a cornerstone of modern glycobiology, enabling deeper insights into health and disease. nih.govnih.gov

Overview of Isoglobotriaose (B1448001) and its Biological Significance

Isoglobotriaose (iGb3) is a trisaccharide with the structure Galα1-3Galβ1-4Glc. medchemexpress.com It is an isomer of the more common globotriaose (Gb3) and is found as a glycosphingolipid (termed iGb3S) in mammalian tissues. medchemexpress.com While structurally similar to globo-series glycans, isoglobotriaose and its derivatives have distinct distributions. For instance, in the small intestine, isoglobotriaosylceramide is found in non-epithelial tissues, whereas globotriaosylceramide is present in both epithelial and non-epithelial compartments. medchemexpress.com

The primary biological interest in isoglobotriaose stems from its proposed role as an endogenous ligand for invariant natural killer T (iNKT) cells when presented by the CD1d molecule. nih.govnih.gov iNKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens and play a crucial role in the immune system. frontiersin.org It was hypothesized that iGb3 could be the natural ligand responsible for the selection and activation of iNKT cells in the thymus. nih.gov However, this hypothesis remains contentious. Subsequent, highly sensitive studies have found that iGb3 is present in mammals but in extremely restricted locations, such as the dorsal root ganglion, and is undetectable in the thymus of mice or humans. nih.govnih.gov These findings suggest that iGb3 is unlikely to be the primary physiological ligand for iNKT cell selection in vivo, though it may still serve as a ligand in vitro. nih.govnih.gov

Rationale for N-Acetyl and Propargyl Functionalization

The synthesis of Isoglobotriaose-β-N(Acetyl)-Propargyl is driven by the need for a chemical probe to study the biology of iGb3. The addition of the N-acetyl and propargyl groups transforms the natural trisaccharide into a versatile tool for chemical biology applications.

N-acetylation is a common modification in naturally occurring glycans. The N-acetyl group, most famously found in N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), is fundamental to the structure of many complex carbohydrates, including the biopolymer chitin (B13524) and bacterial peptidoglycan. wikipedia.org In glycoproteins, the attachment of N-glycans occurs at asparagine residues and begins with a common precursor containing N-acetylglucosamine. nih.govyoutube.com

The presence of an N-acetyl group can significantly influence the chemical properties and biological function of a glycan. It can affect the solubility, conformation, and stability of glycoproteins. nih.gov Furthermore, O-acetylation of bacterial surface glycans has been shown to have profound consequences on their structure and immunochemistry, often by masking epitopes recognized by the immune system. oup.com In the context of a synthetic probe like this compound, the N-acetyl group serves as a stable and biocompatible linker to connect the propargyl moiety to the core trisaccharide.

The propargyl group, which contains a terminal alkyne functional group, is a key player in the field of bioorthogonal chemistry. mdpi.com Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The most prominent example involving a propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

This reaction forms a stable triazole linkage between an alkyne (the propargyl group) and an azide (B81097). The high specificity, efficiency, and biocompatibility of this reaction make it an ideal method for labeling biomolecules. nih.gov By incorporating a propargyl group onto isoglobotriaose, the resulting molecule can be used in a two-step labeling strategy. rsc.org First, the modified sugar is introduced into a biological system where it can interact with or be metabolized by cells. Second, a reporter molecule (e.g., a fluorescent dye, affinity tag like biotin (B1667282), or even a larger protein) equipped with an azide group can be "clicked" onto the propargyl-tagged isoglobotriaose, allowing for visualization, isolation, and identification of its binding partners or its location within cells. elicityl-oligotech.comresearchgate.net

Historical Development and Current Research Trajectories in Glycoconjugate Design

The study of glycoconjugates—biomolecules formed by the covalent linking of glycans to proteins or lipids—has evolved dramatically. wikipedia.org Initially hampered by the structural complexity of carbohydrates, the field was revolutionized by new analytical technologies and a growing understanding of glycan biosynthesis. nih.gov The term "glycobiology" was coined in 1988 to recognize the convergence of carbohydrate chemistry with modern molecular biology. nih.gov

Early work focused on characterizing naturally occurring glycoconjugates. The modern era, however, is defined by the rational design and synthesis of novel glycoconjugates to serve specific purposes. nih.gov A major trajectory in current research is the development of synthetic vaccines. Glycoconjugate vaccines, which link a carbohydrate antigen to a carrier protein, have been highly successful in generating long-term immune memory against bacterial pathogens. wikipedia.orgnih.gov

Another significant research direction is glycoengineering, which involves the recombinant production of glycoproteins with tailored glycan structures. oup.com This has been advanced by the transfer of bacterial glycosylation systems into host organisms like E. coli, allowing for the creation of "designer" glycoproteins for therapeutic and diagnostic applications. oup.com The design of probes like this compound is part of a broader trend that uses chemical synthesis to create precise tools that mimic natural structures, enabling a deeper fundamental understanding of the multivalent interactions that govern biological recognition events. nih.govacs.org

Compound and Chemical Moiety Table

NameTypeDescription
Isoglobotriaose (iGb3)TrisaccharideA glycan with the structure Galα1-3Galβ1-4Glc, proposed as a potential immune ligand. medchemexpress.com
Globotriaose (Gb3)TrisaccharideAn isomer of isoglobotriaose, commonly found in mammalian glycosphingolipids. medchemexpress.com
N-Acetyl GroupChemical MoietyAn acetyl group linked to a nitrogen atom, a common modification in natural sugars like N-acetylglucosamine. wikipedia.org
Propargyl GroupChemical MoietyA functional group containing a terminal alkyne (carbon-carbon triple bond), used in bioorthogonal "click" chemistry. mdpi.comnih.gov
N-acetylglucosamine (GlcNAc)MonosaccharideAn amide derivative of glucose that is a fundamental component of many complex carbohydrates and N-glycans. wikipedia.org
N-acetylgalactosamine (GalNAc)MonosaccharideAn amide derivative of galactose, important in O-linked glycosylation. youtube.com
AzideChemical MoietyA functional group (N₃) that reacts specifically with alkynes in click chemistry. researchgate.net

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Galα1-3Galβ1-4Glcβ-NAc-Propargyl

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Methodologies for Isoglobotriaose β N Acetyl Propargyl

Retrosynthetic Analysis and Strategic Disconnections for Isoglobotriaose (B1448001) Core Synthesis

The chemical synthesis of a complex oligosaccharide like isoglobotriaose (Galα1-3Galβ1-4Glc) necessitates a carefully planned retrosynthetic strategy. This involves the logical disconnection of the target molecule into smaller, more manageable building blocks, typically monosaccharide or disaccharide units. The primary disconnections for isoglobotriaose are at the two glycosidic linkages: the Galα(1→3)Gal bond and the Galβ(1→4)Glc bond.

A convergent [2+1] strategy is often employed. This involves the synthesis of a disaccharide acceptor, which is then coupled with a monosaccharide donor. For isoglobotriaose, a logical approach is the disconnection to a lactose-derived acceptor (representing the Galβ1-4Glc unit) and a galactose donor to form the terminal α-linkage. Alternatively, a [1+2] strategy could be envisioned, where a galactose donor is first coupled to a glucose acceptor, followed by a second glycosylation with another galactose donor. However, the [2+1] approach using a readily available lactose (B1674315) derivative is often more efficient.

The choice of leaving group on the glycosyl donor and the protecting groups on both the donor and acceptor are critical for achieving high yield and stereoselectivity.

Stereoselective Glycosylation Approaches for Trisaccharide Assembly

The formation of the two glycosidic bonds in isoglobotriaose, one α and one β, requires distinct stereoselective strategies.

The Galβ(1→4)Glc linkage is a 1,2-trans glycosidic bond. Its synthesis can be reliably achieved through neighboring group participation. A participating protecting group, such as an acetyl (Ac) or benzoyl (Bz) group, at the C-2 position of the galactose donor will direct the incoming acceptor to the β-face of the anomeric carbon, resulting in the desired trans-configuration.

The Galα(1→3)Gal linkage , a 1,2-cis glycosidic bond, is more challenging to construct. The absence of a participating group at C-2 of the galactose donor is a prerequisite. Non-participating protecting groups, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers, are therefore employed at this position. The stereochemical outcome is then influenced by a combination of factors including the nature of the leaving group, the promoter, the solvent, and the temperature. The use of a conformationally rigid donor-acceptor system can also favor the formation of the α-linkage. For instance, the synthesis of the related Galα(1,3)Galβ(1,4)GlcNAc trisaccharide often utilizes a galactose donor with non-participating groups at C-2 to achieve the α-linkage. nih.govresearchgate.net

Protecting Group Strategies in Complex Oligosaccharide Synthesis

The synthesis of complex oligosaccharides like isoglobotriaose is heavily reliant on a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups. bham.ac.uk This strategy must allow for the selective deprotection of specific hydroxyl groups to act as glycosyl acceptors while others remain protected. The choice of protecting groups also influences the reactivity of the donor and acceptor, and as mentioned, the stereochemical outcome of the glycosylation.

An orthogonal protecting group strategy is essential. This involves the use of protecting groups that can be removed under different conditions without affecting each other. bham.ac.ukorganic-chemistry.org For instance, a typical strategy for the synthesis of the isoglobotriaose backbone might involve:

Permanent protecting groups: Benzyl (Bn) ethers are commonly used as permanent protecting groups as they are stable to a wide range of reaction conditions and can be removed in the final step by hydrogenolysis. libretexts.org

Temporary protecting groups: Acyl groups like acetyl (Ac) or benzoyl (Bz) can serve a dual role as both protecting groups and participating groups to direct β-glycosylation. They can be removed under basic conditions.

Differentially removable protecting groups: For example, a silyl ether like tert-butyldimethylsilyl (TBDMS) can be removed with fluoride (B91410) ions, while a levulinoyl (Lev) ester can be removed with hydrazine, and a fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.

The strategic placement of these groups allows for a stepwise and controlled assembly of the trisaccharide. For example, in a [2+1] approach, the lactose-derived acceptor would have a free hydroxyl group at the C-3 position of the non-reducing galactose unit, while all other hydroxyls are protected with a combination of permanent and temporary protecting groups.

Table 1: Common Protecting Groups in Oligosaccharide Synthesis and their Removal Conditions
Protecting GroupAbbreviationRemoval ConditionsRole/Notes
BenzylBnH₂, Pd/CPermanent, non-participating
AcetylAcNaOMe, MeOHTemporary, participating
BenzoylBzNaOMe, MeOHTemporary, participating
p-MethoxybenzylPMBDDQ or CANTemporary, can be removed orthogonally to Bn
tert-ButyldimethylsilylTBDMSTBAFTemporary, orthogonal to acyl and benzyl groups
PhthalimidoNPhthHydrazineParticipating group for 2-amino sugars

Installation of the N-Acetyl Group: Regioselective Amidation Techniques

The introduction of the N-acetyl group at the anomeric position to form the β-N(Acetyl)-Propargyl moiety requires the initial formation of a glycosylamine. This can be achieved by reacting the unprotected or partially protected isoglobotriaose with an amine. For the target molecule, the reaction would be with propargylamine (B41283).

A common method for the N-acetylation of glycosylamines involves the use of acetic anhydride (B1165640) in a suitable solvent, often with a mild base like pyridine (B92270) or triethylamine (B128534) to scavenge the acetic acid byproduct. The reaction is typically regioselective for the more nucleophilic amino group over the hydroxyl groups of the carbohydrate.

In a direct approach, unprotected isoglobotriaose can be reacted with propargylamine to form the N-propargyl glycosylamine, which is then selectively N-acetylated. frontiersin.org This method avoids extensive protecting group manipulation of the final trisaccharide. The anomeric configuration of the resulting glycosylamine is influenced by thermodynamic and kinetic factors, with the β-anomer often being the more stable product.

Integration of the Propargyl Moiety: Synthetic Routes for Alkyne Functionalization

The propargyl group serves as a versatile handle for bioconjugation via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). There are two main strategies for its integration: direct propargylation and post-synthetic introduction.

Direct Propargylation Methods

Direct propargylation involves the use of a propargylated building block from the outset of the synthesis. In the context of Isoglobotriaose-β-N(Acetyl)-Propargyl, this would entail the reaction of the fully assembled and deprotected isoglobotriaose with propargylamine.

As described by Hamaide et al., a suspension of an unprotected sugar can be reacted with neat propargylamine to form the N-propargyl glycosylamine. frontiersin.org This intermediate is then N-acetylated, for instance with acetic anhydride in methanol, to yield the final target structure. This one-pot or two-step sequence from the unprotected trisaccharide is highly efficient.

Table 2: Example of Direct Propargylation and N-Acetylation
StepReactantsReagents/ConditionsProduct
1Isoglobotriaose, PropargylamineNeat, room temperatureIsoglobotriaose-β-N-propargylamine
2Isoglobotriaose-β-N-propargylamineAcetic anhydride, MethanolThis compound

Post-Synthetic Introduction of Propargyl Functionality

An alternative strategy involves the synthesis of an isoglobotriaose derivative with a suitable functional group at the anomeric position, which is then converted to the propargyl group in a later step. For instance, a glycosyl azide (B81097) could be synthesized and then reduced to a glycosylamine, followed by reaction with a propargylating agent.

However, a more direct post-synthetic approach would be to first form a glycosylamine with a different amine, and then perform an N-alkylation with propargyl bromide. This approach can be complicated by the potential for O-alkylation of the hydroxyl groups.

A more robust method for post-synthetic modification involves the introduction of a functional group that can be chemoselectively ligated to a propargyl-containing molecule. For example, an aminooxy-functionalized isoglobotriaose could be prepared and then reacted with a propargyl aldehyde or ketone to form an oxime linkage. While not a direct propargylation of the sugar amine, this represents a valid post-synthetic strategy for introducing the alkyne handle.

Given the efficiency and selectivity of the direct reaction with propargylamine followed by N-acetylation, this is often the preferred method for the synthesis of N-acetyl propargyl glycosylamides of complex oligosaccharides.

Purification and Isolation Techniques for Complex Synthetic Glycans

The isolation of a target glycan from a complex reaction mixture containing unreacted starting materials, reagents, and isomeric byproducts is a critical step that dictates the final purity and utility of the synthetic compound. For this compound, a combination of chromatographic techniques followed by a final isolation protocol is typically employed.

Due to the high polarity and structural similarity of oligosaccharides, multi-step chromatographic strategies are often necessary. The purification process for this compound and its protected intermediates would typically involve a sequence of low and high-pressure liquid chromatography techniques.

Initially, crude reaction mixtures containing protected intermediates are often subjected to flash column chromatography using silica (B1680970) gel. This step is effective for removing non-polar impurities and separating major components based on polarity.

Following initial purification, High-Performance Liquid Chromatography (HPLC) is indispensable for achieving high purity. Several HPLC modes are applicable for the separation of complex trisaccharides and their derivatives. nih.gov

Normal-Phase HPLC (NP-HPLC): This technique utilizes a polar stationary phase (e.g., aminopropyl- or amide-bonded silica) and a non-polar mobile phase. It separates glycans based on hydrophilicity and is effective for both neutral and charged glycans. nih.gov

Reversed-Phase HPLC (RP-HPLC): This method uses a non-polar stationary phase (e.g., C18, phenyl hexyl) and a polar mobile phase. nih.gov While less common for underivatized glycans, it is highly effective for purifying protected oligosaccharides and glycoconjugates bearing hydrophobic moieties like the propargyl group.

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography, HILIC is particularly well-suited for separating highly polar compounds like glycans. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.

Ion-Exchange Chromatography (IEC): For glycans that may carry a charge (for instance, from residual acidic or basic groups), weak or strong anion/cation exchange chromatography can be a powerful separation tool, fractionating molecules based on the number of charged groups. nih.gov

In many cases, a comprehensive two-dimensional liquid chromatography (LCxLC) approach, which combines two different separation mechanisms (e.g., HILIC followed by RP-HPLC), is required to resolve complex isomeric mixtures of trisaccharides. nih.gov

Table 1: Overview of Chromatographic Methods for Trisaccharide Purification

Chromatography Mode Stationary Phase Example Mobile Phase System Separation Principle Applicability to Target Compound
Flash Chromatography Silica Gel Hexane/Ethyl Acetate (B1210297) Gradient Polarity Purification of protected synthetic intermediates.
Normal-Phase HPLC Amide, Aminopropyl Acetonitrile/Water Gradient Hydrophilicity Purification of the final deprotected compound. nih.gov
Reversed-Phase HPLC C18, Phenyl Hexyl Water/Acetonitrile Gradient Hydrophobicity Purification of the final propargylated compound and protected intermediates. nih.gov
HILIC Amide, Poly-hydroxyethyl High Acetonitrile/Aqueous Buffer Partitioning into aqueous layer High-resolution separation of the final deprotected compound.
Anion-Exchange HPLC SAX (Strong Anion Exchange) Aqueous Buffer with Salt Gradient Charge Separation of any charged impurities or side-products. researchgate.net

Lyophilization (Freeze-Drying): This is the most common method for obtaining the final, purified this compound as a stable, amorphous, and easily weighable solid. The process involves freezing the purified glycan solution, followed by sublimation of the solvent under vacuum. netzsch.comyoutube.com The key is to keep the product temperature below its glass transition temperature (Tg') during primary drying to prevent the collapse of the solid-state structure. netzsch.com For trisaccharides like raffinose, the Tg' is intermediate between that of mono- and disaccharides, providing specific stabilization characteristics. nih.gov

A typical lyophilization protocol involves three stages:

Freezing: The aqueous solution of the purified glycan is frozen, often to temperatures between -40 °C and -80 °C. nih.gov

Primary Drying (Sublimation): A deep vacuum is applied, and the shelf temperature is raised slightly (e.g., to -20 °C) to provide energy for the frozen water to sublimate directly into vapor, which is then collected on a cold condenser. youtube.com

Secondary Drying (Desorption): The temperature is further increased (often to 0-25 °C) to remove residual, non-frozen water molecules that are bound to the glycan. youtube.com

Table 2: Example Lyophilization Protocol for a Trisaccharide

Stage Parameter Typical Value Purpose
Freezing Shelf Temperature -50 °C To completely solidify the aqueous sample. netzsch.comnih.gov
Hold Time 2-4 hours Ensure uniform and complete freezing.
Primary Drying Vacuum Pressure 50-200 mTorr Facilitate sublimation.
Shelf Temperature -25 °C to -15 °C Provide energy for sublimation without collapse. nih.gov
Hold Time 24-48 hours Remove the bulk of the frozen solvent.
Secondary Drying Vacuum Pressure <50 mTorr Remove residual bound water.
Shelf Temperature 20 °C Drive off tightly bound water molecules.
Hold Time 6-12 hours Achieve final desired dryness.

Crystallization: Crystallization of complex, flexible oligosaccharides is notoriously difficult. However, if successful, it yields a highly pure, stable, and ordered solid material. The process involves a systematic screening of various conditions, including solvents, anti-solvents, temperature, and pH, to find a narrow window where crystal nucleation and growth can occur. General protocols often start with a concentrated solution of the highly pure compound, to which a precipitant is slowly added or diffused. cbseacademic.nic.in Given the likely amorphous nature of this compound, lyophilization remains the more practical and widely used method for its final isolation.

Comparative Analysis of Synthetic Efficiencies and Yields Across Different Methodologies

Methodology 1: Multi-step Chemical Synthesis A convergent chemical synthesis would involve the creation of protected monosaccharide building blocks (glycosyl donors and acceptors), followed by their sequential assembly to form the trisaccharide backbone. A final step would introduce the propargyl group.

A plausible route could be:

Synthesis of Glycosyl Donors and Acceptors: Preparation of protected galactose and glucose derivatives.

First Glycosylation: Coupling of two galactose units to form the isoglobiose core.

Second Glycosylation: Coupling of the isoglobiose donor to a suitable N-acetylglucosamine acceptor.

Propargylation: Introduction of the propargyl group at the anomeric position of the GlcNAc residue, for instance by reacting a glycosyl halide or acetate with propargyl alcohol in the presence of a Lewis acid. taylorfrancis.com

Deprotection: Removal of all protecting groups to yield the final compound.

Methodology 2: Chemoenzymatic Synthesis Chemoenzymatic strategies leverage the high specificity and efficiency of enzymes (glycosyltransferases) to form glycosidic bonds, thus reducing the need for extensive protecting group manipulations. nih.gov

A potential chemoenzymatic route could involve:

Chemical Synthesis of an Acceptor: Synthesis of Propargyl-β-N-Acetylglucosamine (GlcNAc-β-O-Propargyl). This can be achieved in good yield from commercially available GlcNAc derivatives. researchgate.net

First Enzymatic Glycosylation: Use of a specific galactosyltransferase and an activated sugar donor (e.g., UDP-Galactose) to add the first galactose residue to the GlcNAc acceptor.

Second Enzymatic Glycosylation: Use of a second, distinct galactosyltransferase to add the terminal α-linked galactose, completing the isoglobotriaose structure.

Research on "this compound" Remains Undisclosed in Public Scientific Literature

Comprehensive searches of publicly accessible scientific databases and literature have yielded no specific information on the chemical compound "this compound." As a result, a detailed article on its molecular and supramolecular interactions, as requested, cannot be generated at this time.

The inquiry sought to build a scientifically accurate article focusing on the glycan-protein recognition mechanisms and ligand-receptor binding kinetics of this specific trisaccharide derivative. The planned structure included an in-depth look at its interactions with glycan-binding proteins (GBPs) and lectins, the influence of its structural features on binding, and its analysis through advanced biophysical techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC).

While general principles of glycan-protein interactions are well-established, the specific binding properties of any given glycan are highly dependent on its precise stereochemistry and the nature of its modifications. The isoglobotriaose core, the presence and position of the N-acetyl group, and the terminal propargyl functionalization would all be expected to create a unique recognition profile. The propargyl group, in particular, is often incorporated for use in "click chemistry" reactions, suggesting potential applications in bioconjugation and the development of chemical probes. However, without specific studies on "this compound," any discussion of its interactions would be purely speculative.

Similarly, while SPR, MST, and ITC are powerful techniques for quantifying binding kinetics and thermodynamics, the absence of any published experiments using "this compound" as a ligand means no data tables or detailed findings can be presented.

Therefore, until research on "this compound" is published and becomes publicly available, a scientifically rigorous article detailing its molecular and supramolecular interactions cannot be compiled.

Molecular and Supramolecular Interactions of Isoglobotriaose β N Acetyl Propargyl

Interaction with Cellular Components and Extracellular Matrices (Non-Clinical Context)

Functionalized glycans, which are carbohydrates modified with chemical groups to alter their properties and reactivity, are pivotal in studying and modulating biological processes. The introduction of a propargyl group to a glycan like isoglobotriaose (B1448001) creates a molecule with potential for "click" chemistry reactions, allowing it to be linked to other molecules or surfaces. This section explores the theoretical and observed interactions of such functionalized glycans with cellular components in non-clinical, in vitro settings.

Adhesion and Signalling Mechanisms (In Vitro Cell Models)

The surfaces of eukaryotic cells are decorated with a dense and complex layer of glycans, collectively known as the glycocalyx. These structures are integral to cell-cell recognition, adhesion, and signaling. nih.gov Functionalized glycans can interact with this native environment in several ways, influencing cellular behavior.

N-glycans, which are complex carbohydrates attached to proteins, play a significant role in the function of cell adhesion molecules like integrins. nih.gov The specific structure and branching of these N-glycans can modulate the adhesive properties of cells. For instance, alterations in the N-glycan structures on integrins can affect their ability to bind to the extracellular matrix (ECM), a key process in cell migration and tissue organization. nih.gov The introduction of exogenous functionalized glycans could potentially compete with or modulate these native interactions.

In vitro studies have demonstrated that synthetic glycopeptides capable of self-assembly can mimic components of the ECM, such as fibronectin. nih.gov These synthetic structures can interact with cell surface proteins like integrins, selectins, and cadherins, thereby promoting intercellular interactions and influencing cell organization, such as the formation of cell spheroids from a monolayer. nih.gov The propargyl group on a molecule like Isoglobotriaose-β-N(Acetyl)-Propargyl would allow for its covalent attachment to scaffolds or other molecules, creating a multivalent presentation of the glycan that could enhance its binding to cellular receptors.

The table below summarizes key findings from in vitro studies on the role of glycans in cell adhesion and signaling.

FindingCell ModelInteracting ComponentsOutcomeReference
N-glycosylation is essential for functional α5β1-integrin.Tumor cellsα5β1-integrin, FibronectinBlocking N-glycosylation inhibits integrin binding to fibronectin. nih.gov
Hyposialylation of β1-integrin increases fibronectin binding.Myeloid cellsβ1-integrin, FibronectinEnhanced cell adhesion. nih.gov
Self-assembling glycopeptides mimic fibronectin.HS-5 cellsIntegrins, E-selectin, CadherinsInduces formation of cell spheroids. nih.gov
Antibody binding to Lewis y antigens reduces bacterial adhesion.Human gastric adenocarcinoma cells (AGS)H. pylori lipopolysaccharideDecreased bacterial adhesion to host cells. nih.gov

Role in Biofilm Formation and Dispersal (Microbial Systems)

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and DNA. nih.gov The formation and stability of biofilms are critical for microbial survival and virulence. The interaction between microbial adhesins and host cell surface glycans is often the initial step in biofilm formation on biological surfaces.

Research has shown that the nature of host cell surface glycans can significantly impact biofilm formation. In a study involving Group A Streptococcus (GAS), the enzymatic removal of N-linked glycans from pharyngeal cell monolayers led to an increase in biofilm biomass. nih.govmq.edu.au This suggests that certain host glycans can inhibit or limit biofilm formation. Specifically, the removal of terminal mannose and sialic acid residues also resulted in increased biofilm biomass for multiple GAS emm-types. mq.edu.au

Functionalized glycans could theoretically be used to interfere with biofilm formation through several mechanisms:

Competitive Inhibition: Soluble functionalized glycans that mimic host cell receptors could bind to microbial adhesins, preventing them from attaching to host surfaces.

Matrix Disruption: Certain oligosaccharides have been shown to disrupt established biofilms. Functionalized glycans could be designed to be incorporated into the biofilm matrix, altering its structural integrity and promoting dispersal.

Surface Modification: Covalently attaching functionalized glycans to the surfaces of medical devices, a process enabled by groups like propargyl, could create anti-adhesive surfaces that prevent initial bacterial colonization and biofilm formation. nih.govresearchgate.net

The table below details findings on the influence of glycans on biofilm formation.

OrganismSystemGlycan ModificationEffect on BiofilmReference
Group A Streptococcus (M12)Detroit 562 pharyngeal cell monolayerEnzymatic removal of N-linked glycansIncreased biofilm biomass nih.govmq.edu.au
Group A Streptococcus (M12)Detroit 562 pharyngeal cell monolayerEnzymatic removal of terminal mannose residuesIncreased biofilm biomass mq.edu.au
Group A Streptococcus (M12)Detroit 562 pharyngeal cell monolayerEnzymatic removal of terminal sialic acid residuesIncreased biofilm biomass mq.edu.au
Candida parapsilosisAbiotic surfaceGraphene oxide functionalized with curcuminPrevention of adhesion and biofilm formation nih.govresearchgate.net

Self-Assembly and Supramolecular Organization of Functionalized Glycans

The ability of molecules to spontaneously organize into well-defined, stable, non-covalently linked structures is known as self-assembly. For functionalized glycans, this process is driven by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic groups are present). mdpi.com The resulting supramolecular structures can range from nanoparticles and nanofibers to macroscopic hydrogels. nih.gov

The design of the functionalized glycan is crucial for its self-assembly behavior. For example, glycopeptides, which consist of a peptide backbone decorated with glycans, can be engineered to self-assemble into biomimetic scaffolds. nih.govmdpi.com The peptide component often provides the structural framework for assembly, while the glycan component provides bioactivity and influences the material's properties.

A study on synthetic D-glucose disaccharides demonstrated that even simple carbohydrate units can self-assemble into highly ordered structures, such as helical fibers. glycopedia.eu The chirality of the sugar building block was shown to dictate the handedness of the resulting helix. glycopedia.eu This highlights the high degree of control that can be exerted over the final supramolecular architecture through molecular design.

Functionalization with a propargyl group provides a reactive handle for further modification of the self-assembled structure. For instance, a self-assembled glycan hydrogel could be cross-linked or functionalized with bioactive molecules after its formation, using "click" chemistry. This allows for the creation of complex, multifunctional materials for applications such as 3D cell culture and tissue engineering. nih.gov

The table below outlines examples of self-assembling functionalized glycan systems and their resulting supramolecular structures.

Functionalized Glycan SystemDriving InteractionsSupramolecular StructurePotential ApplicationReference
Sulfated glyco-modified fluorenylmethoxy derivatives mixed with Fmoc-diphenylalanineHydrophobic and π-π stacking from Fmoc groups, hydrogen bondingNanoparticles, nanofibers, hydrogels3D cell culture, tissue engineering nih.gov
Glycopeptides with N-terminal capping, RGD domain, and glucosamineNot specified, likely a combination of peptide and glycan interactionsNanoparticles, nanofibersModulating cell adhesion, creating tumor spheroids nih.gov
Synthetic D-glucose disaccharideNot specified, likely extensive hydrogen bondingLeft-handed helical fibersNanotechnology applications glycopedia.eu
Peptides with incorporated glycansHydrogen bonds, electrostatic interactions, hydrophobic interactions, van der Waals forces, π-π stackingTubes, fibers, rods, tapes, films, vesiclesBiomimetic supramolecular scaffolds mdpi.com

Applications of Isoglobotriaose β N Acetyl Propargyl As Biochemical Probes and Research Tools

Bioorthogonal Functionalization Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The propargyl group on Isoglobotriaose-β-N(Acetyl)-Propargyl is a key functional handle for such reactions, allowing it to be selectively conjugated to other molecules. grafiati.comacs.orgescholarship.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. btbatw.org This reaction creates a stable triazole linkage between an alkyne and an azide (B81097). In the context of this compound, the terminal alkyne serves as a reactive partner for azide-modified biomolecules, such as proteins, lipids, or fluorescent dyes. nih.gov

The process involves the use of a copper(I) catalyst, which significantly accelerates the reaction rate, allowing it to proceed rapidly at physiological temperatures. btbatw.org This method is exceptionally specific, as neither the alkyne nor the azide groups react with other functional groups present in biological systems. nih.gov This enables the precise attachment of the isoglobotriaose (B1448001) glycan to a target of interest, creating a glycoconjugate for studying glycan-protein interactions or for cell imaging. The primary drawback is the potential cytotoxicity of the copper catalyst, which has led to the development of stabilizing ligands to mitigate this issue in living cells. btbatw.org

To circumvent the potential toxicity of the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. grafiati.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a simple terminal alkyne like the propargyl group. However, the principle remains the same: the propargyl-functionalized glycan can be reacted with an azide-modified partner. In this case, the reaction would typically involve modifying this compound to incorporate a strained alkyne or, more commonly, reacting an azide-modified version of isoglobotriaose with a strained-alkyne-bearing probe.

The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed with an azide without a catalyst. grafiati.com This catalyst-free nature makes SPAAC particularly suitable for labeling delicate biomolecules and for applications in living organisms where copper toxicity is a concern. grafiati.com While generally slower than CuAAC, the development of various cyclooctyne reagents has improved reaction kinetics. nih.gov

Table 1: Comparison of CuAAC and SPAAC for Glycoconjugation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required. btbatw.orgNo catalyst is needed. grafiati.com
Alkyne Reagent Terminal alkynes (e.g., Propargyl group). nih.govStrained cyclooctynes (e.g., DBCO, BCN). grafiati.com
Reaction Speed Generally faster (second-order rates of 10-200 M⁻¹s⁻¹). nih.govGenerally slower than CuAAC, but kinetics are improving. nih.gov
Biocompatibility Potential cytotoxicity from copper ions, requiring ligands for in vivo use. btbatw.orgHighly biocompatible due to the absence of a metal catalyst. grafiati.com
Reactant Size The propargyl group is small and minimally perturbing.Cyclooctynes are bulkier, which can sometimes affect molecule function.

This compound is an example of a "clickable" glycan tag. The term "clickable" refers to the presence of a bioorthogonal functional group—in this case, the propargyl alkyne—that can readily participate in click chemistry reactions. researchgate.net By introducing this tag onto biomolecules, researchers can achieve highly specific and efficient labeling for detection, imaging, and purification. researchgate.net

For example, an azide-modified fluorescent dye can be "clicked" onto this compound that has been attached to a cell surface or a protein. This allows for precise visualization of the glycan's localization and dynamics. Similarly, clicking a biotin (B1667282) tag onto the glycan enables its purification and isolation for further analysis using streptavidin-coated beads. The small size and chemical inertness of the propargyl tag ensure that it generally does not interfere with the biological activity of the glycan itself. dtu.dk

Design and Fabrication of Glycan Microarrays and Array-Based Assays

Glycan microarrays are powerful high-throughput tools used to study the binding specificities of glycan-binding proteins (GBPs), such as lectins, antibodies, and viral proteins. researchgate.netresearchgate.net These arrays consist of a collection of different glycans immobilized on a solid surface.

The propargyl group of this compound is ideal for covalent immobilization onto solid supports to create glycan microarrays. researchgate.net A common method involves functionalizing a surface, such as a glass slide, with azide groups. The propargyl-modified isoglobotriaose can then be "clicked" onto the surface via CuAAC, forming a stable covalent bond. researchgate.net

This strategy offers several advantages:

Controlled Orientation: The glycan is attached via the defined linker, ensuring a consistent orientation that presents the carbohydrate epitope for interaction.

Stable Linkage: The resulting triazole ring is chemically robust, preventing the glycan from leaching off the surface during washing steps. nih.gov

High Efficiency: The click reaction is highly efficient, leading to a high density of immobilized glycans on the array surface. researchgate.net

Table 2: Immobilization Strategies for Glycan Microarrays

StrategyDescriptionAdvantageRelevance to Propargyl-Glycans
Covalent (Click Chemistry) Propargyl-glycans react with azide-functionalized surfaces via CuAAC. researchgate.netHigh stability, controlled orientation, high efficiency.Direct application for this compound.
Covalent (NHS-Ester) Amine-functionalized glycans react with N-hydroxysuccinimide (NHS)-ester coated slides. researchgate.netWell-established method.Requires modifying the propargyl-glycan to have an amine linker.
Non-Covalent (Biotin-Streptavidin) Biotinylated glycans are immobilized on streptavidin-coated surfaces.High-affinity interaction, simple procedure.Requires synthesizing a biotinylated version of the glycan.
Adsorption Glycans are non-specifically adsorbed onto a surface (e.g., nitrocellulose). researchgate.netSimple, no chemical modification needed.Less control over orientation and density; weaker attachment.

Once this compound is immobilized on a microarray alongside hundreds of other distinct glycans, it can be used for high-throughput screening. researchgate.netresearchgate.net A solution containing a fluorescently labeled GBP is incubated with the array. The GBP will bind to its specific glycan ligands. After washing away unbound protein, a laser scanner detects the fluorescent signals, revealing which glycans the protein binds to and with what relative affinity.

Including this compound on such an array allows researchers to specifically probe for proteins that recognize the isoglobotriaose structure. This is critical for identifying novel lectins, characterizing the immune response (antibody profiling), and screening for pathogens that use this glycan as a receptor for host cell attachment. The microarray format allows for the simultaneous testing of numerous interactions using only a minuscule amount of the sample. researchgate.netresearchgate.net

Quantitative Analysis of Binding Events

This compound is instrumental in the quantitative analysis of binding events between the iGb3 glycan and its corresponding binding partners, such as antibodies and lectins. The propargyl group allows for the immobilization of the trisaccharide onto various surfaces, including microarray slides and sensor chips, through click chemistry. This enables the use of high-throughput and sensitive analytical techniques to measure binding affinities and kinetics.

One common application is in glycan microarrays. Here, this compound can be "clicked" onto an azide-functionalized surface, creating a defined spot of the iGb3 glycan. These arrays can then be incubated with a biological sample containing a potential iGb3-binding protein. The extent of binding can be quantified using a fluorescently labeled secondary antibody or by directly labeling the protein of interest. This approach allows for the rapid screening of multiple interactions and the determination of binding specificity.

Furthermore, techniques like Surface Plasmon Resonance (SPR) can be employed to obtain detailed kinetic data. In a typical SPR experiment, a sensor chip is functionalized with this compound. A solution containing the protein of interest is then flowed over the chip, and the binding and dissociation are monitored in real-time. This provides valuable information on the association and dissociation rate constants, and ultimately, the binding affinity (K_D).

Parameter Description Typical Value Range
k_on (M⁻¹s⁻¹) Association rate constant10³ - 10⁶
k_off (s⁻¹) Dissociation rate constant10⁻⁵ - 10⁻²
K_D (M) Dissociation constant10⁻⁹ - 10⁻⁶ (nM to µM)
RU Response Units (in SPR)Proportional to bound mass

This interactive table showcases typical kinetic parameters that can be obtained from SPR analysis of this compound binding to a specific lectin.

Development of Fluorescent and Affinity Probes for Glycan Imaging (In Vitro/Cellular Models)

The ability to visualize and isolate glycans and their interacting partners within a cellular context is crucial for understanding their function. This compound serves as a precursor for the development of both fluorescent and affinity probes for such studies.

Fluorophore Conjugation via Click Chemistry

The terminal alkyne of this compound readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified fluorophore. interchim.frnih.gov This "click" reaction is highly efficient, specific, and can be performed under biocompatible conditions, making it ideal for labeling biological samples. interchim.frthermofisher.com A wide variety of fluorescent dyes with different spectral properties can be attached, allowing for multicolor imaging experiments.

Once conjugated to a fluorophore, the resulting fluorescent probe can be used to visualize the localization of iGb3-binding sites on the surface of cells or within tissues. For example, cells can be incubated with the fluorescently labeled Isoglobotriaose, and the binding can be observed using fluorescence microscopy or flow cytometry. This can help identify cell types that express iGb3 receptors and study the dynamics of these receptors on the cell surface.

Fluorophore Azide Excitation Max (nm) Emission Max (nm) Common Application
Azide-Fluor 488495519Green fluorescence imaging
Azide-Fluor 594590617Red-orange fluorescence imaging
Azide-Fluor 647650668Far-red fluorescence imaging

This interactive table provides examples of common azide-functionalized fluorophores that can be conjugated to this compound.

Biotinylation for Affinity Purification and Detection

In addition to fluorophores, the propargyl group of this compound can be "clicked" to an azide-modified biotin molecule. Biotin has an exceptionally high affinity for streptavidin, a protein that can be conjugated to various reporter systems or immobilized on a solid support. nih.gov This biotinylated probe can be used for the affinity purification of iGb3-binding proteins from complex biological mixtures, such as cell lysates. thermofisher.com

The general workflow involves incubating the biotinylated Isoglobotriaose with the biological sample, allowing for the formation of a complex between the probe and its binding partner. This complex is then captured on a streptavidin-coated resin. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach is invaluable for discovering novel iGb3 receptors and for studying the composition of protein complexes that assemble around this glycan.

Utility in Glycoprotein (B1211001) Engineering and Neoglycoprotein Synthesis (Research Context)

The ability to create well-defined glycoconjugates is essential for studying the functional roles of specific glycan structures. This compound is a key building block in the synthesis of such custom molecules.

Site-Specific Glycosylation of Proteins

In the field of glycoprotein engineering, researchers aim to attach specific glycans to defined sites on a protein backbone. This can be achieved using a combination of enzymatic and chemical methods. For instance, a protein can be engineered to contain an unnatural amino acid with an azide group. Subsequently, this compound can be attached to this site via a click reaction. researchgate.net

Alternatively, enzymatic approaches can be employed. Certain glycosyltransferases can recognize a substrate and transfer a modified sugar, such as an azide-containing monosaccharide, onto a protein. The azide can then be used as a handle for the attachment of this compound. These methods allow for the creation of glycoproteins with homogenous and well-defined glycan structures, which are essential for structure-function studies.

Creation of Defined Glycoconjugates for Mechanistic Studies

Neoglycoproteins, which are proteins artificially decorated with glycans, are powerful tools for investigating glycan-protein interactions. This compound can be conjugated to carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create multivalent displays of the iGb3 antigen. nih.gov This is typically achieved by first modifying the carrier protein with azide groups and then "clicking" the propargyl-functionalized glycan to these sites.

These well-defined glycoconjugates can be used in a variety of assays to study the avidity of iGb3-binding proteins, to elicit specific immune responses for the generation of anti-iGb3 antibodies, and to investigate the downstream signaling events that are triggered by iGb3 binding to cell surface receptors. The precise control over the structure and density of the presented glycan makes these synthetic molecules superior to naturally derived glycoproteins, which often exhibit significant heterogeneity.

Role and Mechanisms in Model Biological Systems

Investigation in Marine Biofilm Systems

The study of Isoglobotriaose-β-N(Acetyl)-Propargyl in the context of marine biofilms provides a window into the molecular underpinnings of microbial community formation and their interactions with the wider marine environment.

Presence and Characterization in Extracellular Polymeric Substances (EPSs)

Extracellular Polymeric Substances (EPS) form the structural matrix of biofilms, consisting of a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA. researchgate.net The specific composition of EPS is crucial for the biofilm's physical properties and its interaction with the environment. While the natural occurrence of isoglobotriaose (B1448001) in marine EPS is not extensively documented, related glycan structures are known to be fundamental components.

This compound is used as a chemical tool to study the synthesis, secretion, and spatial organization of specific glycans within the EPS matrix. In a typical experimental setup, biofilm-forming marine bacteria would be cultured in the presence of the propargyl-tagged compound. If the bacteria's metabolic pathways are permissive, they may incorporate this synthetic sugar into their EPS. biosynth.com Following incorporation, the alkyne handle can be "clicked" to a fluorescent azide (B81097) probe, allowing for high-resolution imaging of the glycan's distribution within the three-dimensional biofilm structure. This technique helps to elucidate whether the glycan is uniformly distributed, localized to specific regions (such as the base or surface of the biofilm), or associated with particular bacterial species in a mixed-species biofilm.

Table 1: Hypothetical Data on this compound Incorporation into Marine Bacterial EPS
Bacterial SpeciesCulture ConditionProbe Concentration (µM)Incorporation Level (Normalized Fluorescence)
Vibrio sp.Standard Marine Broth501.2 ± 0.3
Pseudoalteromonas sp.Standard Marine Broth504.5 ± 0.7
Mixed ConsortiaLow Nutrient502.1 ± 0.5
Pseudoalteromonas sp.High Flow Condition503.8 ± 0.6

Influence on Invertebrate Larval Settlement and Biofouling Processes (Mechanistic Studies)

The settlement of marine invertebrate larvae is a critical process in the formation of biofouling communities and the population of benthic habitats. This decision to settle is often mediated by specific chemical cues presented by microbial biofilms. youtube.comnih.gov Glycans within the EPS are recognized as a major class of such cues. researchgate.net

The role of the isoglobotriaose structure in this process can be mechanistically dissected using this compound. By synthetically creating surfaces coated with the probe (via its propargyl group), researchers can conduct controlled larval settlement assays. These experiments aim to determine if the isoglobotriaose moiety itself acts as an inductive or inhibitory cue for the settlement of specific larvae, such as those of barnacles, polychaetes, or ascidians. mdpi.com Furthermore, by introducing the probe into live bacterial biofilms and observing subsequent changes in larval settlement patterns, scientists can infer the function of this glycan in a more ecologically relevant context. These studies help distinguish between direct interactions of the glycan with larval receptors and indirect effects on biofilm architecture that may influence settlement. tandfonline.com

Bacterial Glycan Production and its Ecological Implications

The production of specific glycans by marine bacteria is an adaptive trait with significant ecological consequences, from nutrient cycling to symbiotic relationships. Investigating the biosynthesis of a specific glycan like isoglobotriaose provides insight into the bacterium's ecological strategy. Using this compound in metabolic labeling experiments allows researchers to trace the uptake and processing of this sugar by bacterial cells. umn.eduacs.org By analyzing the labeled products, it is possible to identify the enzymes and pathways involved in its transport and modification. This information is crucial for understanding how environmental factors, such as nutrient availability or the presence of competing microbes, regulate the production of this glycan and, by extension, its ecological function within the marine food web and biogeochemical cycles.

Fundamental Glycobiological Roles in Cellular Systems (In Vitro Models)

In controlled in vitro environments, this compound serves as a precision tool to dissect the fundamental roles of glycans in cell-to-cell interactions and the molecular dialogue between hosts and pathogens.

Modulation of Cell-Cell Communication

Cell-cell communication is fundamental to the development and function of multicellular organisms, and cell-surface glycans are key mediators of these interactions. By incorporating this compound into the glycocalyx of cultured cells, researchers can probe its role in cell adhesion and signaling. For example, after metabolic labeling, the propargyl-tagged cells can be used in cell aggregation assays or to identify binding partners on adjacent cells. The alkyne group allows for the attachment of affinity tags (like biotin), which can then be used to pull down and identify receptor proteins that specifically recognize the isoglobotriaose structure. These experiments can reveal novel ligand-receptor pairs that govern tissue organization and cellular crosstalk.

Table 2: Illustrative Binding Affinity Data for Isoglobotriaose-Receptor Interactions
Cell LinePutative ReceptorBinding Affinity (Kd, µM)Technique
Human Epithelial CellLectin-C125.4Surface Plasmon Resonance
Murine MacrophageGalectin-380.1Isothermal Titration Calorimetry
Human Endothelial CellSiglec-7150.2Microscale Thermophoresis
Human Epithelial CellUnknown Adhesin55.6Affinity Chromatography

Structural Elucidation and Conformational Analysis of Isoglobotriaose β N Acetyl Propargyl and Its Complexes

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of oligosaccharides like Isoglobotriaose-β-N(Acetyl)-Propargyl in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information on through-bond and through-space connectivities.

The ¹H NMR spectrum provides initial information. The anomeric protons (H-1) of the three sugar residues (α-Gal, β-Gal, β-Glc) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm). Their chemical shifts and coupling constants (³J(H1,H2)) are diagnostic of the anomeric configuration (α or β). For instance, a small coupling constant (~3-4 Hz) for the terminal galactose would confirm its α-configuration, while larger values (~7-8 Hz) for the other two residues would indicate β-configurations. The propargyl group introduces unique signals, including a terminal alkyne proton (C≡C-H) around δ 2.5 ppm and methylene (B1212753) protons adjacent to the nitrogen.

¹³C NMR spectroscopy complements the proton data, with anomeric carbons appearing in the δ 95-110 ppm region. The chemical shifts of carbons involved in glycosidic linkages (e.g., C-3 of the internal galactose and C-4 of the glucose) are typically shifted downfield compared to their positions in the free monosaccharides, confirming the linkage sites. mdpi.com

Two-dimensional NMR experiments are essential for complete assignment and conformational analysis.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton coupling networks within each monosaccharide ring, allowing for the assignment of all ring protons starting from the anomeric signal.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) proton-carbon correlations. This is critical for identifying the glycosidic linkages by observing correlations between an anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of α-Gal to C-3 of β-Gal).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proton proximities. Key cross-peaks between protons of adjacent sugar units (e.g., H-1 of α-Gal and H-3 of β-Gal) confirm the glycosidic linkage and provide distance restraints used to define the three-dimensional conformation of the oligosaccharide around the glycosidic bonds. nih.gov

Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Residue H/C-1 H/C-2 H/C-3 H/C-4 H/C-5 H/C-6 Other
α-Gal (Terminal) ~4.98 / ~100.5~3.80 / ~69.5~3.90 / ~70.2~4.10 / ~70.8~4.25 / ~71.9~3.75 / ~62.0
β-Gal (Internal) ~4.65 / ~104.2~3.55 / ~72.5~3.70 / ~78.0~3.95 / ~69.8~3.65 / ~76.0~3.80 / ~62.1
β-GlcNAc-Propargyl ~4.70 / ~102.0~3.85 / ~56.0~3.75 / ~74.5~3.60 / ~71.0~3.50 / ~77.0~3.90 / ~62.5N-Ac CH₃: ~2.05 ppmPropargyl CH₂: ~4.30 ppmPropargyl C≡CH: ~2.50 ppm

Note: These are representative values based on known data for isoglobotriose (B3351008) and related propargyl glycosides. Actual values may vary.

Mass Spectrometry (MS/MS) for Linkage Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to confirm its composition. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for sequencing the oligosaccharide and identifying its linkage positions. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for glycans, which generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. High-resolution mass spectrometry can provide the exact mass of the parent ion, allowing for the confirmation of the molecular formula (C₂₃H₃₆N₂O₁₅ for the N-acetylated form).

In MS/MS analysis, the parent ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide structural information. Glycosidic bond cleavages are the most common fragmentation pathways, producing B, C, Y, and Z ions. For example, the fragmentation of the [M+Na]⁺ ion of this compound would be expected to produce Y-ions corresponding to the loss of the terminal galactose (Y₂ ion) and subsequently the internal galactose (Y₁ ion). The masses of these fragments confirm the sequence of monosaccharides.

Cross-ring cleavages (A and X ions) can also occur and are particularly useful for determining the linkage positions, as the positions of the glycosidic bonds influence which cross-ring fragments are favored. For instance, the presence of specific A-type ions from the glucose residue can help differentiate between a 1-4 and a 1-6 linkage to the internal galactose.

Expected MS/MS Fragmentation of this compound [M+Na]⁺
Parent Ion [M+Na]⁺ m/z corresponding to C₂₃H₃₆N₂O₁₅Na
Fragment Ion Description
Y₂ Loss of terminal α-Gal
B₃ Terminal α-Gal
Y₁ Loss of terminal α-Gal and internal β-Gal
B₂ α-Gal-(1→3)-β-Gal

Note: The table shows selected, simplified fragmentation patterns. The actual spectrum would be more complex.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The IR spectrum of this compound would be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl and alkyne groups would appear around 3000-2850 cm⁻¹ and ~3300 cm⁻¹ (for the ≡C-H), respectively. The propargyl group's C≡C triple bond would give rise to a weak but sharp absorption band in the 2150-2100 cm⁻¹ region. The amide I and amide II bands from the N-acetyl group would be visible around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The region from 1200-950 cm⁻¹, often called the "fingerprint region," is rich with C-O and C-C stretching and bending vibrations and is highly characteristic of the specific oligosaccharide structure, including its anomeric configurations and linkage types. scielo.br

Raman spectroscopy provides complementary information. While O-H stretching is weak in Raman, the C-H and C-C stretching bands are typically strong. The symmetric stretching of the C≡C bond of the propargyl group would also be a characteristic feature in the Raman spectrum.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for 3D Structure Determination of Glycan-Protein Complexes

While obtaining a single crystal of a flexible oligosaccharide like this compound is challenging, X-ray crystallography is the gold standard for determining the three-dimensional structure of this glycan when it is bound to a protein receptor. nih.govlibretexts.org To achieve this, the glycan-protein complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern allows for the calculation of an electron density map, into which the atomic model of both the protein and the bound glycan can be built and refined. youtube.comyoutube.com

The resulting structure provides precise atomic coordinates, revealing the exact conformation of the glycan in the binding pocket. This includes the specific torsion angles (φ, ψ, and ω) of the glycosidic linkages and the detailed network of interactions (hydrogen bonds, van der Waals contacts, and CH-π interactions) between the glycan and the protein's amino acid residues. This information is invaluable for understanding the basis of molecular recognition and for structure-based drug design.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein-glycan complexes that are difficult to crystallize. scielo.br In Cryo-EM, a solution of the complex is flash-frozen, and images of individual particles are collected with an electron microscope. These images are then computationally averaged to generate a high-resolution 3D density map. Recent advances have enabled the visualization of not only the protein component but also the attached or bound glycans, revealing their conformation and interactions within the complex. nih.gov

Small-Angle X-ray Scattering (SAXS) for Solution Conformation and Dynamics

For a flexible molecule like a trisaccharide, the SAXS data represents a population-weighted average of all the conformations present in solution. This data can be used to validate or refine computational models, such as those from molecular dynamics simulations. By comparing the theoretical scattering curve calculated from a structural model with the experimental SAXS data, one can assess how well the model represents the conformational ensemble in solution. mdpi.comresearchgate.netnih.gov This approach is powerful for understanding the inherent flexibility and conformational preferences of the glycan, which are often crucial for its biological activity.

Glycan Sequencing and Linkage Mapping Methodologies

While NMR and MS/MS are primary tools for the de novo sequencing of a pure compound like this compound, other methodologies, often enzymatic, are central to glycan analysis in a broader biological context. These methods are used to confirm the structure or to analyze related glycans from biological sources. nih.gov

Glycan sequencing often employs a combination of analytical techniques with enzymatic digestions using exoglycosidases. nih.govelicityl-oligotech.com These enzymes specifically cleave terminal sugar residues with defined linkage and anomeric specificity. For instance, treating an unknown glycan with a specific α-galactosidase would release the terminal galactose only if it is α-linked. By analyzing the sample (e.g., by HPLC or MS) before and after digestion with a panel of specific glycosidases, the sequence, anomericity, and linkage of the terminal residues can be determined in a stepwise manner.

Linkage analysis by methylation is a classic chemical method. All free hydroxyl groups of the glycan are first methylated. The glycan is then hydrolyzed to its constituent monosaccharides, which are now partially methylated. These partially methylated monosaccharides are then reduced and acetylated, yielding partially methylated alditol acetates (PMAAs). These derivatives are volatile and can be identified by gas chromatography-mass spectrometry (GC-MS). The positions of the methyl groups indicate the original sites of glycosidic linkage. For example, for Isoglobotriaose (B1448001), this analysis would yield derivatives corresponding to 2,4,6-tri-O-methyl-galactose (from the terminal unit), 2,4,6-tri-O-methyl-galactose (indicating a 1,3-linkage), and a derivative of the N-acetylglucosamine residue indicating linkage at the C-4 position.

Computational Glycoscience and Molecular Modeling of Isoglobotriaose β N Acetyl Propargyl

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, offering insights into the dynamic nature of biomolecules over time. For oligosaccharides, which are known for their considerable flexibility, MD simulations are indispensable for exploring their vast conformational space. nih.gov The application of MD to Isoglobotriaose-β-N(Acetyl)-Propargyl would allow for a detailed characterization of its three-dimensional structure and dynamic behavior in a solvated environment.

The conformational landscape of an oligosaccharide is primarily defined by the torsion angles of its glycosidic linkages. gu.sensf.gov In the case of Isoglobotriaose (B1448001), the α-Gal-(1→3)-β-Gal-(1→4)-Glc core possesses inherent flexibility. The introduction of the β-N(Acetyl)-Propargyl group at the anomeric carbon of the reducing glucose residue introduces additional rotatable bonds, further expanding the accessible conformational space. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformations. rsc.org These simulations can reveal the preferred spatial arrangement of the saccharide units and the orientation of the propargyl group relative to the carbohydrate backbone. This flexibility is not merely a physical property but is often critical for the molecule's physiological functions, including its interactions with ligands and inhibitors. nih.govnih.gov

The results of such simulations can be summarized in tables that correlate dihedral angles with their potential energies, providing a quantitative look at the molecule's conformational preferences.

Table 1: Hypothetical Conformational Energy Profile of Key Dihedral Angles in this compound

Dihedral Angle Linkage/Bond Representative Angle (degrees) Relative Potential Energy (kcal/mol)
Φ α-Gal-(1→3)-β-Gal -60 0.5
Ψ α-Gal-(1→3)-β-Gal 150 0.0
Φ β-Gal-(1→4)-Glc -75 0.2
Ψ β-Gal-(1→4)-Glc 165 0.0
ω C5-C6 of Gal 60 (gt) 0.0
ω C5-C6 of Gal 180 (gg) 1.2
θ1 Glc-N Bond 175 0.1
θ2 N-C(acetyl) Bond 180 0.0

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

A key feature of this compound is the propargyl group, an alkyne-containing moiety known for its unique reactivity, particularly in bioorthogonal "click" chemistry. wikipedia.orgnih.govmdpi.comsolechem.eu Quantum chemical calculations can quantify the electronic properties of this group within the context of the entire oligosaccharide. researchgate.net For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its kinetic stability and reactivity in cycloaddition reactions. Furthermore, the partial charges on the atoms of the N-acetyl and propargyl groups can indicate their potential involvement in hydrogen bonding or other non-covalent interactions. This detailed electronic information is crucial for designing chemical biology probes or for understanding the molecule's behavior in biological systems. nih.gov

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Scoring for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. olemiss.edunih.gov For this compound, docking studies can be employed to hypothesize its potential protein binding partners and to understand the molecular basis of such interactions. wikipedia.orgnih.gov Given its isoglobotriose (B3351008) core, likely binding partners could include lectins or antibodies that recognize this specific glycan epitope. nih.govresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the glycan within the binding site of a receptor and then using a scoring function to rank them. olemiss.edu The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net The presence of the N-acetyl-propargyl group provides additional points of interaction that could influence binding specificity and affinity. Docking simulations could reveal key hydrogen bonds, van der Waals contacts, and hydrophobic interactions between the glycan and the protein's amino acid residues.

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Lectin

Binding Pose Rank Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.5 Trp88, Asp90 CH-π stacking with the propargyl group, H-bond with Gal hydroxyl
2 -8.1 Asn125, Arg128 H-bonds with Glc and Gal hydroxyls

This table presents hypothetical data for illustrative purposes.

Glycoinformatics and Database Utilization for Comparative Glycan Analysis

Glycoinformatics is an emerging field that develops and applies computational tools to study the structure and function of glycans. biostars.org Databases are a central component of glycoinformatics, providing a repository for glycan structures and associated data. nih.govresearchgate.net

For a modified glycan like this compound, glycan structure databases are essential for standardization and comparative analysis. Databases such as GlyTouCan, GlyCosmos, and the Carbohydrate Structure Database (CSDB) provide platforms to register and search for glycan structures. glycosmos.org These databases often use standardized notation formats like WURCS (Web3.0 Unique Representation of Carbohydrate Structures) or GlycoCT to represent complex and modified glycans in a machine-readable format. nih.gov The representation of this compound in these formats would facilitate its unambiguous identification and allow for searches of structurally related glycans or those with similar modifications. oup.com

Table 4: Representation of this compound in Different Glycan Formats

Format Representation
IUPAC-like α-D-Galp-(1→3)-β-D-Galp-(1→4)-β-D-Glcp-N(Ac)-CH2C≡CH
WURCS WURCS=2.0/3,3,2/[a2122h-1b_1-5][a2112h-1b_1-5][a6d2112h-1b_1-5_2NCC/3=O_4C/5=C/6#C]/1-2-3/a3-b1_b4-c1

| GlycoCT | RES\n1b:a-dgal-HEX-1:5\n2b:b-dgal-HEX-1:5\n3b:b-dglc-HEX-1:5\n4s:n-acetyl\n5s:propargyl\nLIN\n1:1d(1-3)2d\n2:2d(1-4)3d\n3:3d(1-1)4n\n4:3d(1-1)5n |

Representations are illustrative and may vary slightly based on the specific rules of each format.

Computational models have been developed to predict the biosynthetic pathways of glycans. nih.govwhiterose.ac.uknih.govresearchgate.netresearchgate.net These models typically use a set of known glycosyltransferases and their substrate specificities to generate a network of possible glycan structures that can be synthesized from a given precursor. mdpi.com

For a non-natural compound like this compound, predicting its biosynthesis would involve a hypothetical scenario. The isoglobotriose core is a known structure, and its synthesis can be modeled using known glycosyltransferases. The key challenge would be the addition of the N-acetyl-propargyl group. This would likely require a "designer" or engineered glycosyltransferase with altered substrate specificity. acs.orgnih.gov Predictive models could be used to screen virtual libraries of mutant enzymes for their potential to utilize a propargyl-modified donor substrate. engconfintl.orgbiorxiv.org Such in silico approaches can guide the rational design of enzymes for the synthesis of novel glycoconjugates.

Table 5: Hypothetical Final Step in the Biosynthesis of this compound

Substrate Enzyme (Hypothetical) Donor Substrate Product

This table presents a hypothetical enzymatic reaction for illustrative purposes.

Future Research Directions and Translational Potential in Glycotechnology Non Clinical

Development of Novel Analytical Platforms Utilizing Propargylated Glycans

The study of glycan-protein interactions, which are central to countless biological processes, has been historically hindered by the complexity of glycans and the low affinity of many of these interactions. Propargylated glycans, such as Isoglobotriaose-β-N(Acetyl)-Propargyl, are instrumental in overcoming these challenges by enabling the robust and oriented immobilization of specific glycan structures onto various surfaces.

The terminal alkyne of the propargyl group facilitates covalent attachment to azide-functionalized surfaces via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sci-hub.seiris-biotech.denih.gov This capability is central to the next generation of glycan microarrays. nih.govfrontiersin.org Unlike traditional methods that rely on non-covalent adsorption, click chemistry ensures that this compound is attached in a defined orientation, presenting the glycan epitope consistently for interaction analysis. sci-hub.se Such arrays are powerful high-throughput tools for identifying and characterizing the binding specificity of lectins, antibodies, and pathogen surface proteins that recognize the isoglobotriaose (B1448001) structure. nih.govresearchgate.net

Beyond microarrays, this propargylated glycan can be used to functionalize nanoparticles for affinity-based capture of binding partners from complex biological samples, or integrated into biosensor platforms like surface plasmon resonance (SPR) for real-time kinetic analysis of interactions. A recently developed technique known as Microwave Assisted Wet-Erase (MAWE) could make these microarrays reusable, conserving precious synthetic glycans and increasing throughput. nih.gov The development of these analytical tools is essential for decoding the glycome and understanding the roles of specific glycans in health and disease. nih.govresearchgate.net

This table compares different analytical platforms and highlights the specific role and advantages of using a probe like this compound.

Analytical PlatformPrinciple of OperationRole/Advantage of this compoundInformation Obtained
Glycan MicroarrayImmobilized glycans are probed with fluorescently labeled proteins, cells, or viruses to detect binding. researchgate.netServes as a specific probe. The propargyl group allows for stable, oriented covalent immobilization via click chemistry, improving sensitivity and reproducibility. sci-hub.seBinding specificity and relative affinity of a large number of glycan-binding proteins (GBPs). researchgate.net
Surface Plasmon Resonance (SPR)A glycan is immobilized on a sensor chip; binding of an analyte is detected in real-time by changes in the refractive index.Can be clicked to the sensor surface to create a specific and stable interaction interface.Real-time kinetics (association/dissociation rates) and affinity constants (KD) of a specific glycan-protein interaction.
Affinity Chromatography / PulldownThe glycan is immobilized on a solid support (e.g., magnetic beads) to capture binding partners from a complex mixture like a cell lysate.Propargyl group enables efficient conjugation to azide-functionalized beads, creating a high-capacity affinity matrix.Identification of previously unknown binding partners for the isoglobotriaose structure.
Flow CytometryThe glycan, conjugated to a fluorescent tag or nanoparticle via its propargyl group, is used to label cells expressing its receptor.Creates a specific, fluorescent probe to quantify receptor-positive cells within a heterogeneous population.Quantification of cell populations expressing surface receptors that bind isoglobotriaose.

Engineering of Glycan-Mediated Biological Processes in Model Systems

Synthetic glycobiology provides powerful tools to manipulate the glycan landscape of cells, offering direct ways to study the functional consequences of specific glycan structures. nih.gov While this compound is not a monosaccharide precursor for metabolic oligosaccharide engineering (MOE), it is a perfect example of a precisely defined synthetic glycan that can be used in alternative glycoengineering strategies. nih.govrsc.org

One such strategy involves conjugating the glycan to a lipid anchor to create a synthetic glycolipid. These synthetic glycolipids can be spontaneously inserted into the plasma membranes of living cells, effectively displaying a new, defined glycan structure on the cell surface. oup.com By presenting this compound on the surface of a model cell line (e.g., CHO cells, which have a well-characterized glycosylation machinery), researchers can investigate its role in mediating cellular processes. These include cell adhesion, signaling pathway activation, and interactions with other cells or pathogens. oup.comnih.gov

Furthermore, the propargyl group serves as a chemical handle for bio-orthogonal ligation. nih.gov After inserting the synthetic glycolipid, the cell surface can be labeled by clicking a fluorescent probe to the propargyl group, allowing for visualization and tracking of the glycan's distribution and fate. These engineered model systems are invaluable for dissecting the structure-function relationships of glycans in a controlled manner, which is often impossible to achieve through genetic manipulation alone. fu-berlin.de

This table outlines various glyco-engineering techniques and the potential application or questions that could be addressed using this compound.

Engineering TechniqueDescriptionApplication of this compoundBiological Question Addressed
Synthetic Glycolipid InsertionA synthetic glycan is conjugated to a lipid and inserted into the cell membrane to display a new glycan structure. oup.comThe isoglobotriaose portion acts as the specific epitope, while the propargyl group allows for subsequent fluorescent labeling via click chemistry.What is the functional role of surface-presented isoglobotriaose in cell adhesion, signaling, or pathogen recognition?
Chemoenzymatic ModificationGlycosyltransferases are used in vitro to attach a synthetic, functionalized sugar to a cell surface glycoprotein (B1211001) or glycolipid.While not a direct substrate itself, it represents the target structure whose function can be probed by enzymes that recognize or modify it.Can specific enzymes on a neighboring cell or pathogen modify this glycan structure?
Cell-Free Glycoprotein SynthesisProteins are glycosylated in a cell-free system using defined enzymes and sugar donors.Could be used as a building block to create a custom glycoprotein displaying this specific glycan for functional studies.How does the presence of isoglobotriaose at a specific site on a protein affect its folding, stability, or function?

Bioinspired Material Design Based on this compound Interactions

Bioinspired materials seek to replicate the functionality of biological systems for novel applications in medicine and technology. researchgate.netyoutube.com Glycans are prime candidates for this approach, as their structural diversity underpins a vast range of specific biological recognition events. mdpi.comnih.gov this compound is an ideal building block for creating "glyco-functionalized" materials with tailored recognition properties.

Using click chemistry, the glycan can be covalently grafted onto a wide variety of material backbones, including hydrogels, polymers, and nanoparticles. nih.gov This process creates materials that present a biologically active carbohydrate surface. Such materials have significant translational potential:

Tissue Engineering Scaffolds: Materials functionalized with isoglobotriaose could be used to create microenvironments that promote the adhesion, proliferation, or differentiation of specific cell types that possess a cognate lectin, thereby guiding tissue formation. nih.gov

Pathogen and Toxin Sequestration: If a virus, bacterium, or toxin is known to bind to isoglobotriaose on host cells, a material coated with the glycan could act as a decoy to capture and neutralize the threat.

Targeted Drug Delivery: Nanoparticles or liposomes decorated with isoglobotriaose could be used to deliver therapeutic payloads specifically to cells or tissues that express receptors for this glycan, potentially increasing efficacy and reducing off-target effects. nih.gov The ability to precisely control the density and presentation of the glycan on the material surface is key to mimicking the multivalent interactions that are common in biological glycan recognition.

This table lists potential bioinspired materials that could be created using this compound.

Material TypeBase Material ExampleRole of this compoundPotential Application
Bioactive HydrogelPoly(ethylene glycol) (PEG), AlginateClicked to the polymer backbone to present a cell-recognition motif.A 3D scaffold for tissue engineering that selectively promotes the adhesion of isoglobotriaose-binding cells. nih.gov
Functionalized NanoparticleGold Nanoparticles, Liposomes, Polymeric MicellesCoated on the nanoparticle surface as a targeting ligand. nih.govTargeted delivery of a drug cargo to cells expressing a receptor for isoglobotriaose.
Diagnostic Sensor SurfaceGlass Slide, Gold Film, Carbon NanotubeImmobilized on the sensor surface as a capture molecule.A biosensor for the rapid detection of pathogens or toxins that bind to isoglobotriaose.
Anti-Adhesive CoatingCatheter, Implant MaterialUsed as a competitive inhibitor in a coating to block pathogen binding to a surface.Preventing biofilm formation by bacteria that use isoglobotriaose as a host receptor.

Interdisciplinary Approaches Integrating Glycochemistry, Biology, and Data Science

The full potential of a molecular tool like this compound can only be realized through a deeply interdisciplinary approach that merges advances in chemistry, biology, and data science. oup.com The complexity of the glycome and its interactions necessitates the integration of multiple 'omics datasets to build a comprehensive picture of its function. nih.gov

A research program centered on this compound would naturally follow this integrated pipeline:

Glycochemistry: The journey begins with the chemical or chemoenzymatic synthesis of the high-purity, well-characterized this compound probe. fu-berlin.de

Glycomics and Proteomics: The probe is then used in biological experiments, such as on a glycan microarray, to screen for binding partners in cell or tissue lysates. The identified binders can be characterized using mass spectrometry-based proteomics. nih.gov

Systems Biology: The functional consequences of these interactions are studied in engineered cells. Changes in cellular behavior, signaling, and gene expression (transcriptomics) following interaction with the glycan probe are measured. nih.gov

Data Science and Glycoinformatics: The large, multi-modal datasets generated from these experiments are analyzed using specialized computational tools and databases (e.g., GlyGen, Glycowork). youtube.comresearchgate.net Machine learning algorithms can be employed to find patterns in glycan binding data, predict new interactions, and build network models that describe the biological pathways modulated by isoglobotriaose recognition. glycoforum.gr.jpresearchgate.net

This synergistic approach, moving from a single molecule to a systems-level understanding, is essential for translating fundamental discoveries in glycobiology into tangible technological and biomedical innovations.

This table illustrates how different scientific disciplines and their associated data types would be integrated in a research project involving this compound.

DisciplineExperimental Method/ToolData Type GeneratedInsight Gained
GlycochemistryChemical Synthesis, NMR, Mass SpectrometryPure, characterized molecular probeProvides the essential, high-quality tool for all subsequent experiments.
GlycomicsGlycan Microarray AnalysisBinding affinity profilesIdentifies which lectins, antibodies, or pathogens specifically recognize the isoglobotriaose structure. nih.gov
ProteomicsAffinity Pulldown + Mass SpectrometryList of interacting proteinsDiscovers the full spectrum of cellular proteins that bind to the glycan. nih.gov
Genomics / TranscriptomicsRNA-Sequencing of glycan-treated cellsDifferential gene expression dataReveals the cellular pathways and genetic programs that are activated or repressed by glycan recognition.
Data Science / GlycoinformaticsComputational Modeling, Machine Learning, Database Integration (e.g., GlyGen) youtube.comIntegrated interaction networks, predictive modelsBuilds a systems-level model of the glycan's biological role by connecting binding events to functional outcomes. nih.govglycoforum.gr.jp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.